molecular formula C20H27NO B025613 Spirasine XI CAS No. 102358-20-3

Spirasine XI

Cat. No.: B025613
CAS No.: 102358-20-3
M. Wt: 297.4 g/mol
InChI Key: OFFBWNPYRULKDB-UHFFFAOYSA-N
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Description

Spirasine XI is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by a heptacyclic skeleton with distinctive oxygen substituents at various positions. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Spirasine XI involves several key steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Spirasine XI undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms at specific positions.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Spirasine XI has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in pain management and cardiovascular diseases.

Mechanism of Action

The mechanism of action of Spirasine XI involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spirasine XI

This compound is unique due to its specific oxygen substitution pattern and the regioselectivity of its synthetic routes. Its distinct structural features contribute to its diverse biological activities and potential therapeutic applications.

Biological Activity

Spirasine XI is a naturally occurring compound belonging to the class of diterpenoid alkaloids. Its biological activity has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which contributes to its diverse biological activities. The compound's chemical formula is C21H26N2O3C_{21}H_{26}N_2O_3, with a molecular weight of 354.45 g/mol. Its structure includes multiple rings and functional groups that are pivotal for its interaction with biological systems.

PropertyValue
Molecular FormulaC21H26N2O3C_{21}H_{26}N_2O_3
Molecular Weight354.45 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Apoptosis Induction : this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell growth and survival.
  • Antioxidant Activity : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

  • Case Study 1: Antitumor Efficacy
    A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
  • Case Study 2: Antimicrobial Activity
    In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential use as a natural antimicrobial agent.

Properties

IUPAC Name

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBWNPYRULKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907399
Record name Hetisan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102358-20-3
Record name Spirasine XI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hetisan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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